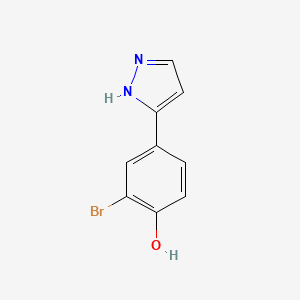
2-bromo-4-(1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H7BrN2O . It is a derivative of phenol and pyrazole, with a bromine atom attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with a bromine atom and a pyrazole ring attached . The compound has an average mass of 239.069 Da and a monoisotopic mass of 237.974167 Da .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.7±0.1 g/cm³, a boiling point of 406.5±30.0 °C at 760 mmHg, and a flash point of 199.6±24.6 °C . Its water solubility at 25 °C is 1281 mg/L .Scientific Research Applications
Environmental Concentrations and Toxicology of Brominated Phenols
- Brominated phenols, such as 2,4,6-Tribromophenol, are widely produced and found ubiquitously in the environment. These compounds serve as intermediates in the synthesis of brominated flame retardants and possess pesticidal properties. Despite their widespread use, there is limited knowledge about their toxicokinetics and toxicodynamics. The environmental relevance of these compounds, including their degradation products and structural isomers, underscores the need for further research into their effects and behaviors (Koch & Sures, 2018).
Pharmacological Properties of Pyrazolyl Compounds
- Pyrazolines, a class of compounds including pyrazolyl derivatives, are recognized for their diverse biological activities. Research has extensively explored their use as antimicrobial, anti-inflammatory, and anticancer agents. The structural versatility of pyrazolines allows for their application in a wide range of therapeutic areas, highlighting the potential for compounds like 2-bromo-4-(1H-pyrazol-5-yl)phenol to serve as key scaffolds in drug development (Shaaban, Mayhoub, & Farag, 2012).
Environmental and Health Impacts of Brominated Flame Retardants
- Novel brominated flame retardants, including derivatives of bromophenols, have been found in various matrices such as indoor air, dust, consumer goods, and food. Their rising application necessitates further studies on their occurrence, fate, and potential health risks. Some derivatives have been identified in significant concentrations, raising concerns about their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Removal and Degradation of Phenolic Compounds
- The removal of phenolic compounds from wastewater is a critical environmental challenge. Various techniques, including biological and enzymatic treatments, have been explored for their efficiency in degrading phenolic pollutants. These approaches offer insights into potential methods for mitigating the environmental impact of brominated phenols and related compounds (Cordova Villegas et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-6(1-2-9(7)13)8-3-4-11-12-8/h1-5,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDHDEUPBDWOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2652466.png)
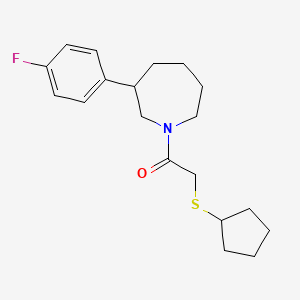
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652469.png)

![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2652472.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2652473.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2652474.png)
![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2652475.png)
![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)
![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)
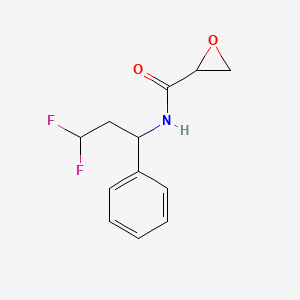
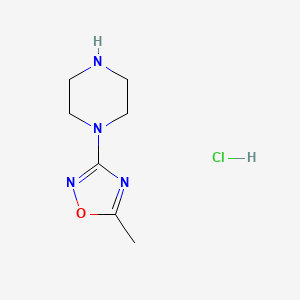
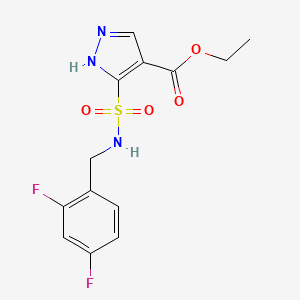
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)
